molecular formula C13H10N2 B12600296 (4-Phenylbut-3-en-1-ylidene)propanedinitrile CAS No. 640274-82-4

(4-Phenylbut-3-en-1-ylidene)propanedinitrile

Cat. No.: B12600296
CAS No.: 640274-82-4
M. Wt: 194.23 g/mol
InChI Key: XBEFZRWHLCJGSW-UHFFFAOYSA-N
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Description

“(4-Phenylbut-3-en-1-ylidene)propanedinitrile” is a conjugated organic compound featuring a propanedinitrile (malononitrile) group attached to a 4-phenylbut-3-en-1-ylidene backbone. The structure comprises a phenyl-substituted α,β-unsaturated ketone system fused with the electron-deficient malononitrile moiety, creating a highly polarized π-conjugated framework. This configuration enhances its reactivity in cyclization and nucleophilic addition reactions, making it a valuable intermediate in heterocyclic synthesis .

Properties

CAS No.

640274-82-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-phenylbut-3-enylidene)propanedinitrile

InChI

InChI=1S/C13H10N2/c14-10-13(11-15)9-5-4-8-12-6-2-1-3-7-12/h1-4,6-9H,5H2

InChI Key

XBEFZRWHLCJGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylbut-3-en-1-ylidene)propanedinitrile typically involves the reaction of phenyl isothiocyanate with propanedinitrile or ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction proceeds through the formation of ketene N,S-acetal intermediates, which then undergo cyclocondensation to yield the desired product .

Industrial Production Methods

Industrial production methods for (4-Phenylbut-3-en-1-ylidene)propanedinitrile are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylbut-3-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and butenylidene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of (4-Phenylbut-3-en-1-ylidene)propanedinitrile include cyanoacetamide, phenyl isothiocyanate, and various bases such as KOH. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize the yield .

Major Products Formed

The major products formed from the reactions of (4-Phenylbut-3-en-1-ylidene)propanedinitrile include various substituted derivatives, such as 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, which have demonstrated significant anticancer and antioxidant activities .

Scientific Research Applications

Reactions and Derivatives

One of the primary applications of (4-Phenylbut-3-en-1-ylidene)propanedinitrile is in organic synthesis, particularly in the formation of complex molecules through various reaction pathways. The compound can undergo reactions with cyanoacetamide, leading to the formation of diverse heterocyclic compounds. For instance, a study demonstrated that the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide in a 2:1 ratio yields several products, including 3-cyano derivatives that can cyclize under acidic conditions to form azabicyclic structures .

Reaction Products Notes
4-Phenylbut-3-en-2-one + Cyanoacetamide1-Cyano derivativesCyclization occurs under acid catalysis

Neuraminidase Inhibitors

The compound has also been explored for its potential as a neuraminidase inhibitor, which is crucial in developing antiviral agents against influenza viruses. A series of derivatives derived from (E)-1-amino-4-phenylbut-3-en-2-ol exhibited notable inhibitory activities against neuraminidase, with some derivatives showing an IC50 value as low as 6.4 μM . Molecular docking studies have indicated that specific functional groups within these compounds play a critical role in their inhibitory potency.

Derivative IC50 Value (μM) Mechanism
Inhibitor II6.4Binding to neuraminidase active site

Flavoring and Aroma Additives

(4-Phenylbut-3-en-1-ylidene)propanedinitrile and its derivatives have been identified as valuable flavoring agents and aroma additives in the food industry and perfumery. The synthesis of related compounds such as benzalacetone has been highlighted for their use in enhancing flavor profiles and fragrances .

Pharmaceutical Applications

Research indicates that substituted derivatives of (4-Phenylbut-3-en-1-ylidene)propanedinitrile exhibit anti-inflammatory, antiviral, and antioxidant activities. This makes them suitable candidates for further exploration in pharmaceutical applications aimed at treating various diseases .

Case Study 1: Synthesis of Pyrroles

A significant case study involved the synthesis of novel pyrrole derivatives through acylative cyclization using (4-Phenylbut-3-en-1-ylidene)propanedinitrile as a precursor. The study revealed that varying the acyl groups influenced the yield and type of pyrrole produced, showcasing the compound's versatility in synthetic chemistry .

Case Study 2: Neuraminidase Inhibition

Another notable case study focused on evaluating the efficacy of (E)-1-amino derivatives against neuraminidase. The findings underscored the importance of structural modifications in enhancing biological activity, paving the way for potential therapeutic agents against influenza viruses .

Mechanism of Action

The mechanism of action of (4-Phenylbut-3-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit Pim-1 kinase activity, leading to the induction of apoptosis in cancer cells. This inhibition occurs through binding to the active ATP pocket of Pim-1, resulting in the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, -NO₂) increase electrophilicity, favoring nucleophilic attacks .
  • Polar substituents (-OH, -NO₂) enhance solubility in polar solvents, as seen in 2-[(3-hydroxy-4-nitrophenyl)methylene]propanedinitrile .
  • Heterocyclic backbones (e.g., indole, thiadiazole) introduce planarity and facilitate π-π stacking, critical for solid-state applications .

Physicochemical Properties

  • Solubility: Polar substituents (-OH, -NO₂) in 2-[(3-hydroxy-4-nitrophenyl)methylene]propanedinitrile improve solubility in polar solvents like DMSO and methanol, whereas nonpolar derivatives (e.g., phenylbutenylidene) are more soluble in chloroform or toluene .
  • Thermal Stability : Conjugated systems (e.g., indolylidene derivatives) exhibit higher thermal stability due to aromatic stacking interactions .

Crystallographic and Structural Analysis

  • Software Tools : Structures of propanedinitrile derivatives are refined using SHELXL and visualized via ORTEP-3 . For example, the near-planar indole ring in 2-(1-hexyl-2-oxoindol-3-ylidene)propanedinitrile was confirmed via single-crystal X-ray diffraction .
  • Stacking Interactions : Offset π-π stacking in indole derivatives facilitates molecular packing along crystallographic axes, influencing material properties .

Biological Activity

(4-Phenylbut-3-en-1-ylidene)propanedinitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_2

It features a phenyl group attached to a butenylidene moiety, which is further connected to two nitrile groups. This unique structure may contribute to its biological properties.

Antiviral Activity

Research has indicated that derivatives of compounds similar to (4-Phenylbut-3-en-1-ylidene)propanedinitrile exhibit significant antiviral properties. For instance, studies on neuraminidase inhibitors have shown that certain analogs can effectively inhibit influenza virus replication, with IC50 values as low as 6.4 μM against neuraminidase . The structure-activity relationship (SAR) suggests that specific functional groups enhance antiviral efficacy.

Anticancer Properties

The compound's structural analogs have been investigated for anticancer activity. In vitro studies demonstrated that certain derivatives possess micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

Compounds with similar structures have been reported to exhibit antioxidant properties. These activities are crucial in combating oxidative stress-related diseases. The presence of multiple electron-withdrawing groups in the structure likely enhances its ability to scavenge free radicals .

The biological activity of (4-Phenylbut-3-en-1-ylidene)propanedinitrile can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Reactive Oxygen Species Scavenging : Its antioxidant properties are linked to the ability to neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage.
  • Induction of Apoptosis : Studies suggest that certain derivatives may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

StudyFindingsReference
Neuraminidase InhibitionDerivatives showed IC50 values as low as 6.4 μM against neuraminidase
Anticancer ActivityMicromolar activity against A549 and HeLa cells; induction of apoptosis observed
Antioxidant EffectsDemonstrated ability to scavenge free radicals in vitro

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